molecular formula C13H11F3N2O5 B12899786 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid

Katalognummer: B12899786
Molekulargewicht: 332.23 g/mol
InChI-Schlüssel: LZDDOSKKFBLVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid is a complex organic compound with the molecular formula C13H8F3N2O5. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid typically involves the reaction of 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid exhibits unique properties due to the presence of the trifluoromethoxy group, which enhances its stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H11F3N2O5

Molekulargewicht

332.23 g/mol

IUPAC-Name

5-methyl-4-[[4-(trifluoromethoxy)phenyl]carbamoyl]-2H-1,3-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H11F3N2O5/c1-7-10(18(6-22-7)12(20)21)11(19)17-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,17,19)(H,20,21)

InChI-Schlüssel

LZDDOSKKFBLVRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(CO1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.